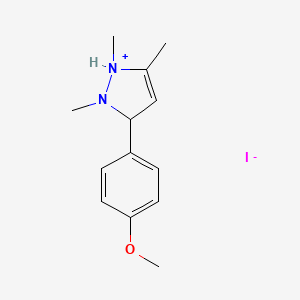![molecular formula C16H18O B14585924 2,6-Dimethyl-4-[(2-methylphenyl)methyl]phenol CAS No. 61377-18-2](/img/structure/B14585924.png)
2,6-Dimethyl-4-[(2-methylphenyl)methyl]phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Dimethyl-4-[(2-methylphenyl)methyl]phenol is an organic compound belonging to the class of phenols. It is characterized by the presence of two methyl groups and a benzyl group attached to the phenol ring. This compound is known for its diverse applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dimethyl-4-[(2-methylphenyl)methyl]phenol typically involves the alkylation of 2,6-dimethylphenol with 2-methylbenzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer better control over reaction conditions and higher yields. The use of catalysts such as palladium on carbon can further enhance the efficiency of the reaction.
Analyse Chemischer Reaktionen
Types of Reactions: 2,6-Dimethyl-4-[(2-methylphenyl)methyl]phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and para positions relative to the phenolic group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Halogenation reactions can be carried out using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Quinones
Reduction: Alcohols
Substitution: Halogenated phenols
Wissenschaftliche Forschungsanwendungen
2,6-Dimethyl-4-[(2-methylphenyl)methyl]phenol has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: The compound is studied for its potential antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an anti-inflammatory agent.
Industry: It is used as an intermediate in the production of dyes, polymers, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2,6-Dimethyl-4-[(2-methylphenyl)methyl]phenol involves its interaction with various molecular targets. The phenolic group can undergo redox reactions, leading to the formation of reactive oxygen species (ROS) that can modulate cellular signaling pathways. Additionally, the compound can interact with enzymes and receptors, influencing their activity and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
- 2,6-Dimethylphenol
- 4-Methyl-2,6-dimethoxyphenol
- 4,4’-Methylenebis(2,6-dimethylphenol)
Comparison: 2,6-Dimethyl-4-[(2-methylphenyl)methyl]phenol is unique due to the presence of the benzyl group, which imparts distinct chemical and biological properties. Compared to 2,6-dimethylphenol, it has enhanced stability and reactivity. The presence of the benzyl group also allows for additional functionalization, making it a versatile compound in synthetic chemistry.
Eigenschaften
CAS-Nummer |
61377-18-2 |
|---|---|
Molekularformel |
C16H18O |
Molekulargewicht |
226.31 g/mol |
IUPAC-Name |
2,6-dimethyl-4-[(2-methylphenyl)methyl]phenol |
InChI |
InChI=1S/C16H18O/c1-11-6-4-5-7-15(11)10-14-8-12(2)16(17)13(3)9-14/h4-9,17H,10H2,1-3H3 |
InChI-Schlüssel |
CYMFSLHGBOXXGL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1CC2=CC(=C(C(=C2)C)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


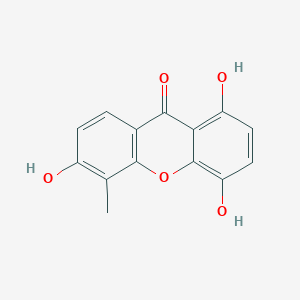
![N,N-Dimethyl[3-(trifluoromethyl)phenyl]methanamine N-oxide](/img/structure/B14585846.png)
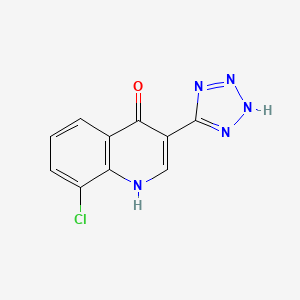
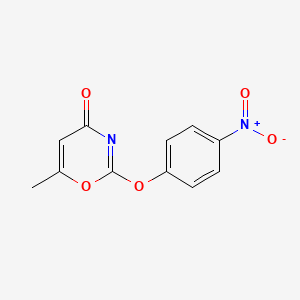

![Ethyl 4-[4-(2-aminoethyl)phenyl]butanoate;hydrochloride](/img/structure/B14585878.png)

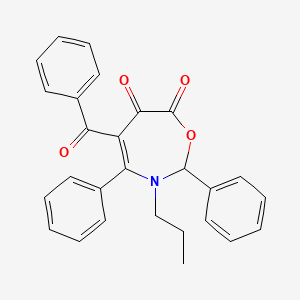



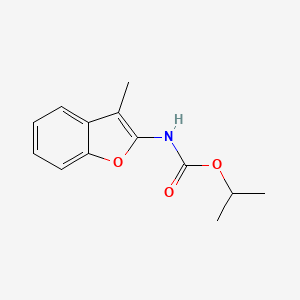
![N,N'-[(Methylazanediyl)di(propane-3,1-diyl)]didocosanamide](/img/structure/B14585917.png)
